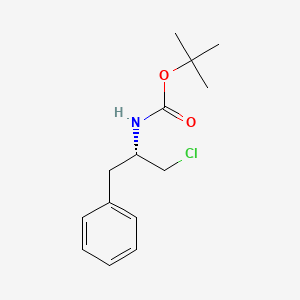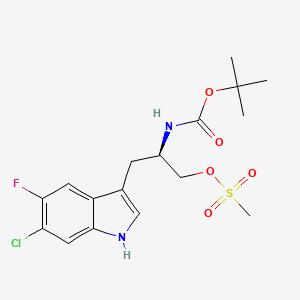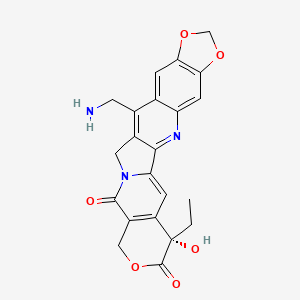![molecular formula C20H28O12 B11827057 (2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)
(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside is a complex carbohydrate derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl groups of the glucopyranoside. The reaction conditions often involve the use of acid catalysts to facilitate the formation of the benzylidene acetal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the glucopyranoside moiety, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or azides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate structures.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene group can facilitate binding to certain enzymes or receptors, modulating their activity. The glucopyranoside moiety may also play a role in cellular uptake and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside: Similar in structure but with an allyl group instead of a glucopyranoside.
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-b-D-glucopyranoside: Contains a phthalimido group, offering different chemical properties and applications.
Uniqueness
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside is unique due to its specific combination of benzylidene and glucopyranoside groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C20H28O12 |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6S)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C20H28O12/c1-27-19-14(24)16(32-20(26)17(25)13(23)12(22)10(7-21)31-20)15-11(29-19)8-28-18(30-15)9-5-3-2-4-6-9/h2-6,10-19,21-26H,7-8H2,1H3/t10-,11+,12-,13+,14+,15+,16+,17-,18?,19-,20+/m0/s1 |
InChI-Schlüssel |
YIVFOTUSUITHPH-NWHJETTISA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[C@]4([C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4(C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)


![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)
![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)



